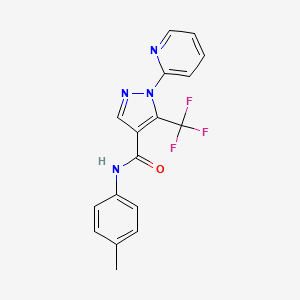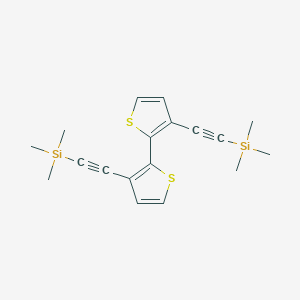
3,3'-Bis((trimethylsilyl)ethynyl)-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene is an organosilicon compound that features two trimethylsilyl groups attached to ethynyl groups, which are further connected to a bithiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives.
Introduction of Ethynyl Groups: Ethynyl groups are introduced via a Sonogashira coupling reaction, which involves the reaction of a bromo-substituted bithiophene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Final Product Formation: The final product, 3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene, is obtained after purification steps such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Biological Studies:
Mechanism of Action
The mechanism by which 3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The trimethylsilyl groups provide stability and solubility, enhancing the compound’s processability and performance in various applications.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bis(trimethylsilyl)buta-1,3-diyne: Known for its thermal stability and similar electronic properties.
1-Ethynyl-3,5-bis(trifluoromethyl)benzene: Features ethynyl groups and is used in similar electronic applications.
3-Ethynylthiophene: Another thiophene derivative with ethynyl groups, used in organic electronics.
Uniqueness
3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene stands out due to its bithiophene core, which provides enhanced conjugation and electronic properties compared to single thiophene derivatives. The presence of trimethylsilyl groups also imparts additional stability and solubility, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H22S2Si2 |
|---|---|
Molecular Weight |
358.7 g/mol |
IUPAC Name |
trimethyl-[2-[2-[3-(2-trimethylsilylethynyl)thiophen-2-yl]thiophen-3-yl]ethynyl]silane |
InChI |
InChI=1S/C18H22S2Si2/c1-21(2,3)13-9-15-7-11-19-17(15)18-16(8-12-20-18)10-14-22(4,5)6/h7-8,11-12H,1-6H3 |
InChI Key |
IJQSXJPMPACJLU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(SC=C1)C2=C(C=CS2)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



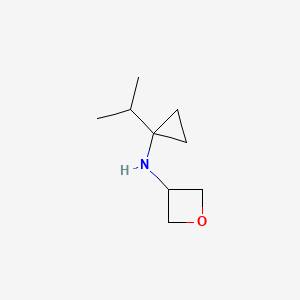

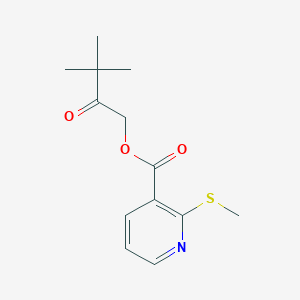
![3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358715.png)
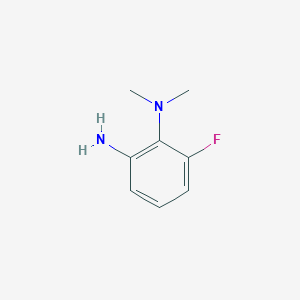

![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358734.png)
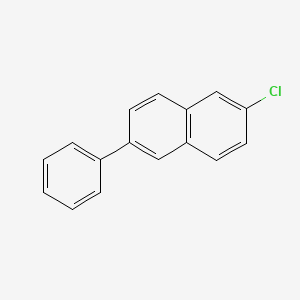
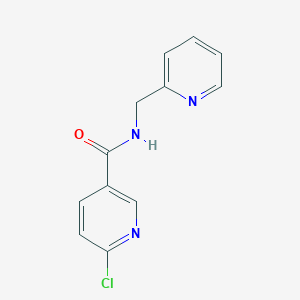
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide](/img/structure/B13358750.png)
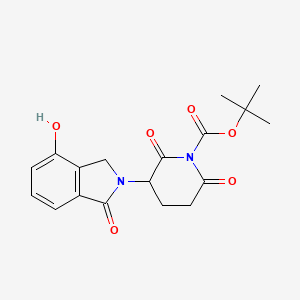
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13358762.png)
